molecular formula C16H14FN3O B7633674 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one

3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one

Cat. No. B7633674
M. Wt: 283.30 g/mol
InChI Key: IXRPKSWKNFSLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound has been found to have a unique mechanism of action, which makes it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one involves the inhibition of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a role in the regulation of intracellular signaling pathways. By inhibiting PDE10A, 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one can modulate intracellular signaling pathways, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one are diverse and depend on the specific application. In cancer research, the compound has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience research, the compound has been found to modulate dopamine and glutamate signaling, leading to potential therapeutic effects in the treatment of neurological diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one in lab experiments is its specificity for PDE10A. This specificity allows for targeted modulation of intracellular signaling pathways, leading to more precise and predictable results. However, the compound's potency and selectivity can also be a limitation, as it may require higher concentrations or longer exposure times to achieve the desired effects.

Future Directions

There are several future directions for the research and development of 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one. One potential direction is the development of new drugs based on the compound's mechanism of action. Another direction is the study of the compound's potential therapeutic effects in other diseases, such as Huntington's disease and schizophrenia. Additionally, further research is needed to fully understand the compound's biochemical and physiological effects and its potential limitations in lab experiments.
In conclusion, 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one is a promising chemical compound with a unique mechanism of action and a diverse range of scientific research applications. Its specificity for PDE10A makes it a valuable tool for targeted modulation of intracellular signaling pathways, but its potency and selectivity may also present limitations. Further research is needed to fully understand the compound's potential therapeutic properties and its limitations in lab experiments.

Synthesis Methods

The synthesis of 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one involves a multistep process. The first step involves the reaction of 3-bromo-propylamine with 3-fluorobenzaldehyde to form an imine intermediate. The imine intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-chloropyrido[3,4-d]pyrimidin-7-one to form the final product.

Scientific Research Applications

3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one has been found to have a diverse range of scientific research applications. It has been studied for its potential therapeutic properties in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a tool in neuroscience research.

properties

IUPAC Name

3-[3-(3-fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-13-5-1-3-12(9-13)4-2-8-20-11-19-15-10-18-7-6-14(15)16(20)21/h1,3,5-7,9-11H,2,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRPKSWKNFSLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCN2C=NC3=C(C2=O)C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one

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